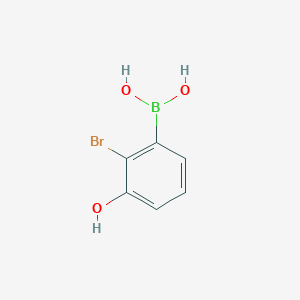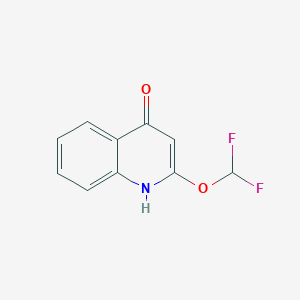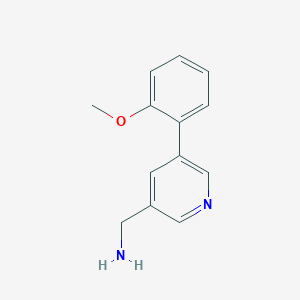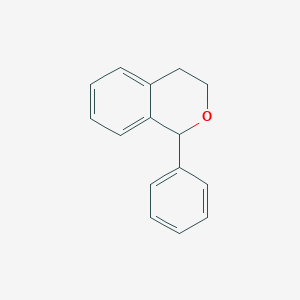
3-((6-Methylpyridin-3-yl)oxy)benzaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-((6-Methylpyridin-3-yl)oxy)benzaldehyde is an organic compound with the molecular formula C13H11NO2 It is a derivative of benzaldehyde, where the benzene ring is substituted with a 6-methylpyridin-3-yloxy group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-((6-Methylpyridin-3-yl)oxy)benzaldehyde typically involves the reaction of 6-methylpyridin-3-ol with 3-formylphenylboronic acid in the presence of a suitable catalyst. One common method involves dissolving 6-methylpyridin-3-ol and 3-formylphenylboronic acid in dichloromethane, followed by the addition of pyridine as a base. The reaction mixture is then stirred at room temperature to yield the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
化学反応の分析
Types of Reactions
3-((6-Methylpyridin-3-yl)oxy)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic aromatic substitution reactions often use reagents such as halogens (e.g., Br2) and nitrating agents (e.g., HNO3).
Major Products Formed
Oxidation: 3-((6-Methylpyridin-3-yl)oxy)benzoic acid.
Reduction: 3-((6-Methylpyridin-3-yl)oxy)benzyl alcohol.
Substitution: Various substituted derivatives depending on the electrophile used.
科学的研究の応用
3-((6-Methylpyridin-3-yl)oxy)benzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of compounds with therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 3-((6-Methylpyridin-3-yl)oxy)benzaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary, but it often involves binding to specific sites on target molecules, leading to changes in their activity or function .
類似化合物との比較
Similar Compounds
3-{[(6-Methylpyridin-3-yl)oxy]methyl}benzoic acid: Similar structure but with a carboxylic acid group instead of an aldehyde group.
3-((4-Chlorobenzyl)oxy)benzaldehyde: Similar structure but with a chlorobenzyl group instead of a methylpyridinyl group.
Uniqueness
3-((6-Methylpyridin-3-yl)oxy)benzaldehyde is unique due to the presence of the 6-methylpyridin-3-yloxy group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research applications, particularly in the synthesis of novel organic molecules and potential therapeutic agents.
特性
分子式 |
C13H11NO2 |
|---|---|
分子量 |
213.23 g/mol |
IUPAC名 |
3-(6-methylpyridin-3-yl)oxybenzaldehyde |
InChI |
InChI=1S/C13H11NO2/c1-10-5-6-13(8-14-10)16-12-4-2-3-11(7-12)9-15/h2-9H,1H3 |
InChIキー |
VQICFLJJZUHQBS-UHFFFAOYSA-N |
正規SMILES |
CC1=NC=C(C=C1)OC2=CC=CC(=C2)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[6-(Hydroxymethyl)naphthalen-2-yl]acetamide](/img/structure/B11892111.png)
![2-amino-N-methyl-N-[(1S)-1-pyrazin-2-ylethyl]propanamide](/img/structure/B11892123.png)

![methyl 2-[(3S)-1,4-dioxaspiro[4.5]decan-3-yl]acetate](/img/structure/B11892141.png)

![3,6-Diethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11892149.png)





![3-Amino-4-ethyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-1-carboxylic acid](/img/structure/B11892191.png)

